5-Bromo-1,7-naphthyridine-8-carbonitrile is a heterocyclic compound with significant interest in medicinal chemistry due to its biological activities. It is classified as a naphthyridine derivative, which are known for their diverse pharmacological properties, including antibacterial and anti-cancer activities. The compound has the chemical formula and a molecular weight of 234.05 g/mol, with the CAS number 2409588-09-4 .
The synthesis of 5-Bromo-1,7-naphthyridine-8-carbonitrile can be achieved through various methods. A common approach involves the bromination of 1,7-naphthyridine followed by the introduction of a cyano group at the 8-position. This can be accomplished using techniques such as:
The reactions typically require careful control of temperature and reaction time to optimize yields and minimize side products .
5-Bromo-1,7-naphthyridine-8-carbonitrile can participate in various chemical reactions due to its functional groups:
These reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for purity assessment .
5-Bromo-1,7-naphthyridine-8-carbonitrile has potential applications in several fields:
Research continues into optimizing its structure for enhanced activity and reduced toxicity profiles in drug development .
Heterocyclic annulation remains pivotal for constructing the 1,7-naphthyridine core of 5-bromo-1,7-naphthyridine-8-carbonitrile. Two principal strategies dominate modern synthetic workflows: hydroformylation-initiated cyclization and solvent-free ring closure. Both approaches address challenges in regiocontrol and functional group compatibility inherent to bicyclic nitrogen heterocycles.
Lewis acid catalysis enables efficient pyridine ring annulation, a critical step for assembling the 1,7-naphthyridine skeleton. Ceric ammonium nitrate (CAN) serves dual roles as both a Lewis acid catalyst and an oxidant in these transformations. In a representative pathway:
Solvent-free methodologies significantly enhance sustainability metrics for 1,7-naphthyridine synthesis. Key operational advantages include:
Bulky tert-butyl groups enhance intermediate stability during multi-step naphthyridine synthesis. Their functions include:
Table 1: Comparative Analysis of Annulation Strategies for 1,7-Naphthyridine Synthesis
Methodology | Catalyst/Reagent | Yield Range | Temperature | Key Advantage |
---|---|---|---|---|
Hydroformylation Cyclization | CAN | 70–85% | 100–120°C | Integrated oxidation |
Solvent-Free Annulation | CAN | 85–92% | 80–100°C | No solvent waste |
Tert-Butyl Assisted | KOH/EtOH | 65–78% | 70–90°C | Stabilizes sensitive intermediates |
CAN-catalyzed naphthyridine synthesis operates through three synergistic mechanistic pathways:
Two dominant synthetic sequences exist for installing bromo and cyano groups on the 1,7-naphthyridine scaffold:
Table 2: Bromination-Cyanation Pathways for 5-Bromo-1,7-naphthyridine-8-carbonitrile
Sequence | Step 1 (Bromination) | Step 2 (Cyanation) | Overall Yield | Regiochemical Challenge |
---|---|---|---|---|
Bromination → Cyanation | Electrophilic SEAr (NBS) | CuCN/DMF (SNAr) | 52–68% | Over-bromination at C3/C6 |
Cyanation → Bromination | Zn(CN)₂/Pd(0) | Electrophilic SEAr | 48–61% | Deactivation of C5 by cyano group |
The optimal pathway depends on precursor availability: 8-hydroxy or 8-tosyloxy derivatives favor bromination-first sequences, while 5,8-dibromonaphthyridines enable selective cyanation at C8. Recent advances exploit chemo-selective Suzuki-Miyaura couplings where boronic acids first displace bromide at C5, preserving C8 tosylate for subsequent cyanation [8].
CAS No.:
CAS No.: 3009-34-5
CAS No.: 13836-61-8
CAS No.:
CAS No.:
CAS No.: 63745-66-4